molecular formula C11H12BrNO B8513789 N-3,3-Dimethylacryloyl-3-bromoaniline

N-3,3-Dimethylacryloyl-3-bromoaniline

Cat. No.: B8513789
M. Wt: 254.12 g/mol
InChI Key: SWRGSRXQVANORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3,3-Dimethylacryloyl-3-bromoaniline is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

N-(3-bromophenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C11H12BrNO/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-7H,1-2H3,(H,13,14)

InChI Key

SWRGSRXQVANORJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC(=CC=C1)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of NaH (4.15 g, 173 mmol, 60% in oil) in 50 ml of THF was cannulated a solution of 20.322 g (118 mmol) of 3-bromoaniline in 50 ml of THF. The resulting mixture was stirred at 0° C. for 45 min and warmed to room temperature over a period of 15 min. To this solution was added through cannulation 13.123 g (173 mmol) of 3,3-dimethylacryloyl chloride. The mixture was stirred at room temperature for 24 h and thereafter slowly poured into ice water. The resulting mixture was extracted with methylene chloride (twice), dried over MgSO4 and concentrated to yield a solid. The solid was purified by recrystallization in hexane/EtOAc (2:1) to give the title compound as a light brown solid.
Name
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20.322 g
Type
reactant
Reaction Step Two
[Compound]
Name
cannulation
Quantity
13.123 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of Nail (4.15 g, 173 mmol, 60% in oil) in 50 ml of THF was cannulated a solution of 20.322 g (118 mmol) of 3-bromo-aniline in 50 ml of THF. The resulting mixture was stirred at 0° C. for 45 min and warmed to room temperature over a period of 15 min. To this solution was added through cannulation 13.123 g (173 mmol) of 3,3-dimethylacryloyl chloride. The mixture was stirred at room temperature for 24 h and thereafter slowly poured into ice water. The resulting mixture was extracted with methylene chloride (twice), dried over MgSO4 and concentrated to yield a solid. The solid was purified by recrystallization in hexane/EtOAc (2:1) to give the title compound as a light brown solid. PNMR (CDCl3) d 7.83 (1H, b), 7.30 (4H, m), 5.68 (1H, s), 2.22 (3H, s), 1.90 (3H, s).
Quantity
20.322 g
Type
reactant
Reaction Step One
[Compound]
Name
cannulation
Quantity
13.123 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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